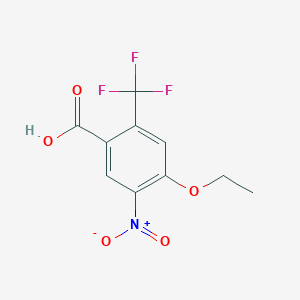
4-Ethoxy-5-nitro-2-(trifluoromethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-5-nitro-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C10H8F3NO5 It is a derivative of benzoic acid, characterized by the presence of ethoxy, nitro, and trifluoromethyl groups on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-nitro-2-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-ethoxy-2-(trifluoromethyl)benzoic acid, followed by purification and isolation of the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Ethoxy-5-nitro-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-ethoxy-5-amino-2-(trifluoromethyl)benzoic acid, while oxidation can produce quinone derivatives.
科学研究应用
4-Ethoxy-5-nitro-2-(trifluoromethyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Ethoxy-5-nitro-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
相似化合物的比较
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the ethoxy group.
4-(Trifluoromethyl)benzoic acid: Lacks both the nitro and ethoxy groups.
4-Methyl-2-(trifluoromethyl)benzoic acid: Contains a methyl group instead of an ethoxy group.
Uniqueness
4-Ethoxy-5-nitro-2-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group can influence the compound’s solubility and interaction with biological targets, making it a versatile compound for various applications.
属性
分子式 |
C10H8F3NO5 |
|---|---|
分子量 |
279.17 g/mol |
IUPAC 名称 |
4-ethoxy-5-nitro-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H8F3NO5/c1-2-19-8-4-6(10(11,12)13)5(9(15)16)3-7(8)14(17)18/h3-4H,2H2,1H3,(H,15,16) |
InChI 键 |
UQYQXJOCRVWGPY-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C(=C1)C(F)(F)F)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine](/img/structure/B13719941.png)
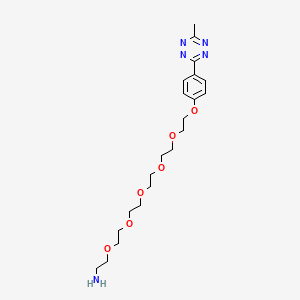
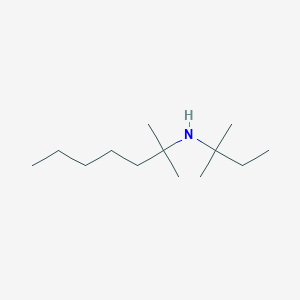
![(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13719948.png)
![(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)
![(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone](/img/structure/B13719961.png)
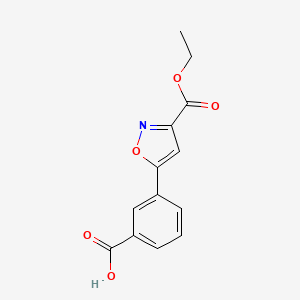
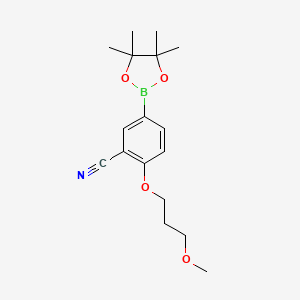

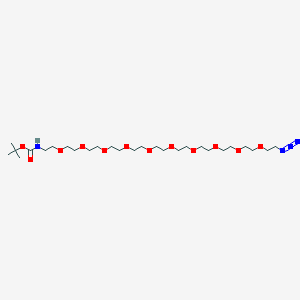
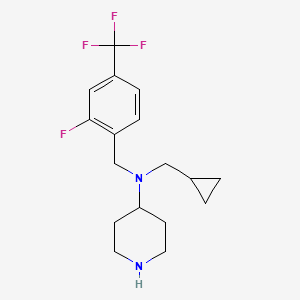
![3,4-dihydroxy-6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13719990.png)
![Methyl 4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719993.png)

